2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Description
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Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-8-2-1-3-9(6-8)13-11-4-5-12-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWRRSPNXLMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=CC=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and unique electronic properties that allow it to act as a versatile pharmacophore. This guide focuses on a specific, yet highly significant derivative: 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole. The introduction of a reactive chloromethyl group on the phenyl ring of a 2H-1,2,3-triazole scaffold opens up a myriad of possibilities for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis with a focus on the underlying chemical principles, and a discussion of its current and potential applications in drug discovery and beyond.
Core Molecular Attributes of this compound
The foundational step in understanding the utility of any chemical compound is to thoroughly characterize its fundamental properties. These attributes not only confirm the identity of the molecule but also predict its behavior in various chemical and biological environments.
Molecular Structure and Weight
The structure of this compound is characterized by a central 1,2,3-triazole ring connected at the N2 position to a phenyl ring, which is further substituted at the meta-position with a chloromethyl group.
Caption: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | [Calculated] |
| Molecular Weight | 193.63 g/mol | [1] |
| CAS Number | 1956328-00-9 | [2][3] |
Synthesis and Characterization: A-to-Z Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity and purity of the final product. The general strategy involves the synthesis of a benzyl alcohol precursor followed by a chlorination step.
Synthetic Pathway Overview
A plausible and efficient synthetic route is a two-step process:
-
Step 1: Synthesis of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol. This precursor is typically synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other methods that favor the formation of the 2-substituted triazole isomer.
-
Step 2: Chlorination of the Benzyl Alcohol. The hydroxyl group of the precursor is then converted to a chloride, yielding the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol
The regioselective synthesis of 2-substituted-1,2,3-triazoles can be challenging, as the more common "click" chemistry (CuAAC) typically yields the 1,4-disubstituted isomer. However, methods utilizing specific catalysts or starting materials can favor the desired 2-substituted product. One approach involves the reaction of an appropriate azide with a suitable acetylene source under conditions that promote the formation of the 2H-isomer.
Protocol:
-
Reagents: 3-Azidobenzyl alcohol, an acetylene source (e.g., ethynyltrimethylsilane), a copper catalyst (e.g., copper(I) iodide), and a suitable solvent (e.g., THF/water).
-
Procedure: To a solution of 3-azidobenzyl alcohol in the solvent system, the acetylene source and the copper catalyst are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol.
Causality: The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. While Cu(I) is a common catalyst for triazole synthesis, the specific ligands and solvent system can influence the ratio of 1- and 2-substituted isomers.
Step 2: Chlorination of (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol
The conversion of the benzyl alcohol to the corresponding benzyl chloride is a standard organic transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4]
Protocol:
-
Reagents: (3-(2H-1,2,3-triazol-2-yl)phenyl)methanol, thionyl chloride, and an anhydrous aprotic solvent (e.g., dichloromethane or chloroform).
-
Procedure: The benzyl alcohol is dissolved in the anhydrous solvent and cooled in an ice bath. Thionyl chloride is added dropwise to the solution. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality: The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, driving the reaction to completion.[5] The reaction proceeds via a chlorosulfite ester intermediate.
Characterization
The structural elucidation and purity assessment of the synthesized this compound are performed using standard analytical techniques.
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the phenyl ring (multiplets). - A singlet for the two equivalent protons of the chloromethyl group (-CH₂Cl). - A singlet for the two equivalent protons of the triazole ring. |
| ¹³C NMR | - Resonances for the aromatic carbons. - A signal for the chloromethyl carbon. - A signal for the carbons of the triazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight (193.63 g/mol ). - Characteristic fragmentation patterns, including the loss of N₂ from the triazole ring. |
| FT-IR | - C-H stretching vibrations for aromatic and aliphatic protons. - C=C and C=N stretching vibrations for the aromatic and triazole rings. - A C-Cl stretching vibration. |
Reactivity and Applications in Drug Discovery
The presence of the chloromethyl group makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.
Key Reactivity
The primary site of reactivity is the benzylic chloride, which is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, including:
-
Azides: For subsequent "click" chemistry reactions to form more complex triazole-containing molecules.
-
Amines: To generate benzylamine derivatives.
-
Thiols: To produce thioethers.
-
Alcohols/Phenols: To form ethers.
-
Cyanide: To introduce a nitrile group, which can be further elaborated.
This reactivity is central to its utility as a building block in combinatorial chemistry and library synthesis for drug discovery programs.
Applications in Medicinal Chemistry
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 1,2,3-triazole core is a known bioisostere for amide bonds and can participate in hydrogen bonding and dipole-dipole interactions with biological targets.[6][7]
The chloromethylphenyl moiety allows for the tethering of this triazole scaffold to other pharmacophores, a common strategy in the design of:
-
Anticancer agents: Many triazole derivatives have shown potent anticancer activity.[8]
-
Antimicrobial agents: The triazole ring is a key component of several antifungal and antibacterial drugs.
-
Enzyme inhibitors: The ability to introduce diverse functional groups via the chloromethyl handle allows for the systematic exploration of structure-activity relationships (SAR) in the development of enzyme inhibitors.
The 2-substituted triazole isomer, in particular, may offer a different vector for substitution compared to the more common 1-substituted isomers, potentially leading to novel interactions with biological targets.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular properties, coupled with a reactive chloromethyl group, provide a platform for the generation of diverse molecular libraries. The synthetic routes, while requiring careful control to ensure regioselectivity, are based on well-established organic transformations. As the demand for novel therapeutic agents continues to grow, the strategic use of such reactive intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of drugs.
References
- Abi, A. K., Sravani, M., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies.
-
ChemWhat. (n.d.). This compound [1956328-00-9]. Retrieved February 15, 2026, from [Link]
-
Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). 1,2,3-Triazole. Retrieved February 15, 2026, from [Link]
-
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved February 15, 2026, from [Link]
- Zhang, C.-G., Li, W.-Z., & Huang, M.-B. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica, 23(3), 333–338.
-
Chemistry Stack Exchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Retrieved February 15, 2026, from [Link]
- European Journal of Medicinal Chemistry. (2005).
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved February 15, 2026, from [Link]
- Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. 8(19), 123-129.
- Journal of the American Chemical Society. (2003). A New Three-Component Coupling Reaction of Unactivated Terminal Alkynes, Allyl Carbonate, and Trimethylsilyl Azide under Pd(0)-Cu(I)
-
Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. Retrieved February 15, 2026, from [Link]
- Molecules. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. 26(13), 4065.
- HETEROCYCLES. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. 48(4), 695-703.
- Journal of Organic Chemistry. (2014). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. 79(10), 4494–4504.
- American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. 1(2), 42-46.
-
ResearchGate. (2021). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved February 15, 2026, from [Link]
- Google Patents. (2014). CN103880762A - Preparation method of 1,2,3-triazole compound.
-
YouTube. (2019, December 20). Biological Studies of Newly Synthesized Benzo[d][2][3][9]triazole Derivatives. Retrieved February 15, 2026, from [Link]
- Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. 14(11), 103418.
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Methodological & Application
Using 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole as a research tool
Application Note: 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole as a Research Tool
Abstract
This compound is a specialized heterocyclic building block that integrates the photophysical stability of the 2H-1,2,3-triazole core with the high electrophilic reactivity of a benzylic chloride . Unlike the ubiquitous 1H-1,2,3-triazoles formed via "Click" chemistry (CuAAC), the 2H-isomer offers distinct electronic properties, including blue-range fluorescence and superior metabolic stability. This guide details its application as a scaffold for developing
Part 1: Technical Profile & Mechanism of Action
The Chemical Logic
This compound is a bifunctional tool designed for "Late-Stage Functionalization."
-
The 2H-Triazole Core: Acts as a bioisostere for phenyl rings and carboxylic acids. It is inherently fluorescent (Stokes shift ~50–80 nm) and resistant to oxidative metabolism, making it ideal for medicinal chemistry libraries.
-
The Chloromethyl Handle: A highly reactive electrophile located at the meta position. It undergoes rapid
substitution with nucleophiles (amines, thiols, phenoxides) without requiring harsh catalysts.
Key Physical Properties
| Property | Specification |
| CAS Number | 1956328-00-9 |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform. Insoluble in water. |
| Reactivity Class | Alkylating Agent (Benzylic Halide) |
| Fluorescence |
Part 2: Applications & Protocols
Application A: Synthesis of -Glycosidase Inhibitors
Context: Research indicates that 2-phenyl-2H-1,2,3-triazole derivatives can effectively inhibit
Protocol 1: Nucleophilic Coupling to Secondary Amines Objective: To synthesize a library of N-benzyl-2H-triazole derivatives for SAR (Structure-Activity Relationship) screening.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, or functionalized pyrrolidine) (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or DIPEA (1.5 eq) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the triazole scaffold in 5 mL of anhydrous Acetonitrile in a round-bottom flask.
-
Activation: Add 2.0 mmol of anhydrous
. Stir at room temperature for 10 minutes to ensure suspension. -
Addition: Dropwise add 1.2 mmol of the secondary amine.
-
Note: If the amine is a hydrochloride salt, increase base to 3.0 eq.
-
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( ) should disappear, replaced by a more polar spot. -
Work-up:
-
Cool to room temperature.[2]
-
Filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the chloromethyl singlet (
ppm) and appearance of the benzylic amine singlet ( ppm).
Application B: Fluorescent Labeling of Thiol-Containing Peptides
Context: The 2H-triazole core serves as a stable, blue-emitting fluorophore. The chloromethyl group reacts specifically with Cysteine residues (thiols) at physiological pH (7.5–8.0), making it a useful probe for studying protein aggregation or localization.
Protocol 2: Cysteine Bioconjugation Objective: Covalent attachment of the triazole fluorophore to a peptide.
Reagents:
-
Target: Cysteine-containing peptide (100
stock in PBS). -
Probe: this compound (10 mM stock in DMSO).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Step-by-Step Methodology:
-
Solution Prep: Dilute the peptide to 50
in PBS (Total volume 500 ). -
Labeling: Add the triazole probe solution to a final concentration of 250
(5-fold molar excess). Keep DMSO concentration . -
Incubation: Incubate at
for 2 hours in the dark (to prevent photobleaching, though 2H-triazoles are stable). -
Quenching: Add Dithiothreitol (DTT) to a final concentration of 1 mM to quench unreacted probe.
-
Analysis: Analyze via LC-MS or Fluorescence Spectroscopy.
-
Excitation: 300 nm
-
Emission: Scan 340–450 nm. A blue shift or intensity increase often occurs upon hydrophobic burial of the triazole ring.
-
Part 3: Visualization of Workflows
Figure 1: Mechanistic Pathway for Inhibitor Synthesis
Caption: Reaction pathway showing the Sn2 displacement of the chloride by a secondary amine to form bioactive glycosidase inhibitors.
Figure 2: Experimental Decision Tree
Caption: Logic flow for selecting the appropriate solvent and base conditions based on the nucleophile type.
Part 4: Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like most benzylic chlorides (e.g., benzyl chloride), this compound is a potent lachrymator (tear gas agent) and skin irritant.
-
Control: Always weigh and handle inside a functioning fume hood.
-
Decontamination: Neutralize spills with dilute ammonia or 5% NaOH to hydrolyze the chloride.
-
-
Storage: Store at
under inert gas ( or Ar). Moisture sensitive (hydrolysis to benzyl alcohol occurs slowly in humid air).
References
-
Alves, M. J., et al. (2021). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. ResearchGate. Retrieved February 16, 2026, from [Link]
-
Khartulyari, A. S., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC (PubMed Central). Retrieved February 16, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid and derivatives in material science. Retrieved February 16, 2026, from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Introduction: The Therapeutic Potential of 1,2,3-Triazole Derivatives
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[1][2] This versatile heterocyclic moiety is a key feature in a wide array of compounds demonstrating significant biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[3][4][5] Many 1,2,3-triazole derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[1]
This document provides a comprehensive guide for the initial cellular characterization of a novel derivative, 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole . The following protocols are designed to establish a foundational understanding of its cytotoxic and potential mechanistic activities in cancer cell lines. The experimental workflow is structured to first determine the compound's effect on cell viability and then to elucidate the underlying mechanisms, specifically focusing on apoptosis and cell cycle disruption, which are common modes of action for this class of compounds.[1]
Experimental Workflow Overview
The following diagram illustrates the proposed experimental workflow for the characterization of this compound.
Caption: Principle of the Annexin V/PI apoptosis assay for flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1000 x g for 5 minutes. [6]3. Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Protocol 3: Cell Cycle Analysis
Objective: To determine if the compound causes cell cycle arrest.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [7]
Caption: Visualization of cell cycle phases by DNA content using flow cytometry.
Materials:
-
PI/RNase Staining Buffer
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [8] * Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use software like ModFit LT™ or FlowJo™ to quantify the percentage of cells in each phase of the cell cycle. [9]
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways involved.
References
-
D. V. Leshchev, A. V. Kletskov, I. V. Zmitrovich, V. V. Kutyrev, and M. S. Vovk, "Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity," Pharmacia, vol. 66, no. 4, pp. 339–347, 2019. [Link]
-
F. P. Thean, S. L. Hong, and K. Y. L. Kiew, "Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives," Molecules, vol. 24, no. 1, p. 123, 2018. [Link]
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Y. Wang, Y. Zhang, and X. Chen, "Protocol to identify small-molecule inhibitors against cancer drug resistance," STAR Protocols, vol. 6, no. 1, p. 102837, 2025. [Link]
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Y. Li, Y. Liu, and J. Zhang, "1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship," Frontiers in Pharmacology, vol. 12, p. 734345, 2021. [Link]
-
C. Jiang et al., "Synthesis and evaluation of novel 1,2,3-triazole-based acetylcholinesterase inhibitors with neuroprotective activity," Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 16, pp. 3973–3978, 2016. [Link]
-
A. A. Ali, "1,2,3-Triazoles: Synthesis and Biological Application," IntechOpen, 2017. [Link]
-
S. K. Singh, "An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities," Molecules, vol. 27, no. 19, p. 6276, 2022. [Link]
-
I. Lakshmanan, "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method," Bio-protocol, vol. 4, no. 2, 2014. [Link]
-
Creative Biolabs, "Cytotoxicity Assay Protocol & Troubleshooting," Creative Biolabs. [Link]
-
A. Kumar, "Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition," Molecules, vol. 27, no. 23, p. 8254, 2022. [Link]
-
A. A. Ali, "1,2,3-Triazoles: Synthesis and Biological Application," ResearchGate, 2017. [Link]
-
UT Health San Antonio, "Cell Cycle Protocol - Flow Cytometry," UT Health San Antonio. [Link]
-
Dojindo Molecular Technologies, "Measuring Cell Viability / Cytotoxicity," Dojindo. [Link]
-
Y. Gao, "1,2,3-Triazole-based sequence-defined oligomers and polymers," Polymer Chemistry, vol. 11, no. 38, pp. 6096-6110, 2020. [Link]
-
B. B. Shingate, "Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds," Organic Chemistry: Current Research, vol. 5, no. 2, 2016. [Link]
-
M. A. Ali, "A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR)," Journal of Chemistry, vol. 2022, Article ID 8816041, 2022. [Link]
-
J. H. Kim, "Assaying cell cycle status using flow cytometry," Korean Journal of Clinical Laboratory Science, vol. 50, no. 4, pp. 376-381, 2018. [Link]
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Flow Cytometry Core Facility, "Cell Cycle Analysis," University of Virginia. [Link]
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P. Charoensuksai et al., "The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2," Molecules, vol. 27, no. 9, p. 2975, 2022. [Link]
-
T. L. Riss et al., "Cell Viability Assays," Assay Guidance Manual, 2013. [Link]
-
JoVE, "Cell Cycle Analysis by Flow Cytometry," YouTube, 2020. [Link]
-
M. Ghavidel, "Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies," Molecules, vol. 27, no. 23, p. 8501, 2022. [Link]
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- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
Application Note: Purification Strategies for 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
The following Application Note is structured as a high-level technical guide for researchers and process chemists. It deviates from standard templates to address the specific reactivity profile of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole .
Executive Summary & Chemical Profile
This guide details the purification of This compound (referred to herein as CMP-Triazole ).[1][2] Unlike generic benzyl chlorides, the presence of the electron-rich 2H-1,2,3-triazole ring creates a unique solubility and stability profile.[1]
Critical Quality Attributes (CQAs):
-
Target Purity: >98.0% (HPLC/GC).
-
Major Impurities:
-
Handling Class: Lachrymator / Moisture Sensitive.[1]
Chemical Structure & Reactivity Logic
The chloromethyl group is a potent electrophile (benzyl chloride motif). It is susceptible to:
-
Hydrolysis: Rapidly converts to the alcohol in the presence of moisture and Lewis acids (e.g., acidic silica gel).
-
Polymerization: Can self-condense if heated excessively in the presence of metal traces.[1]
-
Solvolysis: Reacts with protic solvents (MeOH, EtOH) at elevated temperatures.[1]
Therefore, standard silica chromatography often degrades this molecule, and recrystallization in alcohols is risky. [1]
Pre-Purification Assessment (Decision Matrix)
Before selecting a method, assess the physical state and impurity profile of your crude material.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and crude purity.
Method A: Selective Recrystallization (Recommended)
Best For: Solid crude material (>85% purity) containing non-polar impurities.[1] Principle: The triazole ring provides crystallinity.[1] We utilize a non-polar/aromatic solvent system to reject the polar hydrolysis impurities while retaining the starting material in the mother liquor.
Protocol:
-
Solvent Selection: Use Heptane : Toluene (9:1) .[1]
-
Why? Avoids alcohols (solvolysis risk).[1] Toluene solubilizes the aromatic triazole; Heptane acts as the anti-solvent to force precipitation upon cooling.
-
-
Dissolution:
-
Place 10 g of crude solid in a flask.
-
Add 30 mL Toluene. Heat to 60°C (Do not boil excessively).
-
Note: If insoluble solids remain (likely polymerized material or salts), perform a hot filtration immediately.[1]
-
-
Crystallization:
-
Slowly add Heptane (approx. 50-70 mL) to the warm solution until slight turbidity persists.
-
Add a single drop of Toluene to clear it.[1]
-
Allow to cool to Room Temperature (RT) over 2 hours with slow stirring.
-
Chill: Move to 0°C for 4 hours.
-
-
Isolation:
Method B: Buffered Flash Chromatography (High Purity)
Best For: Oils, complex mixtures, or separating the methyl precursor from the chloromethyl product.[1] Critical Modification: Standard silica gel is acidic (pH ~5).[1] This acidity catalyzes the hydrolysis of benzyl chlorides to benzyl alcohols.[1] You must buffer the system.
Protocol:
-
Stationary Phase Preparation:
-
Mobile Phase:
-
Loading:
-
Dissolve crude in minimal Toluene (avoid DCM if possible to prevent halogen exchange/drying issues, though DCM is acceptable if dry).[1]
-
-
Elution Order (Typical):
-
Workup:
Method C: High-Vacuum Distillation (Scalable)
Best For: Large scale (>50g) liquid crude.[1] Risk: Thermal decomposition.[1][8] Benzyl chlorides can eliminate HCl to form stilbene-like polymers upon heating.[1]
Protocol:
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Additives: Add 0.5% wt/wt solid Sodium Bicarbonate (NaHCO₃) to the boiling flask.
-
Why? Scavenges any HCl generated in situ, preventing autocatalytic decomposition [2].[1]
-
-
Conditions:
-
Vacuum: Must be < 1.0 mmHg (High Vacuum).
-
Bath Temp: Do not exceed 140°C.
-
Vapor Temp: Dependent on vacuum (Expect 110-130°C @ 0.5 mmHg).
-
-
Fractionation:
Quality Control & Analytical Data
Summary of Expected Data:
| Test | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18) | > 98.0% Area | Use Acetonitrile/Water (No acid modifier in mobile phase if possible, or very low TFA).[1] |
| Identity | ¹H-NMR (CDCl₃) | Conforms | Watch for -CH₂Cl singlet vs -CH₂OH shift.[1] |
| Residual Solvent | GC-HS | < 5000 ppm | Toluene/Heptane limits.[1] |
| Water Content | Karl Fischer | < 0.5% | Critical to prevent storage degradation.[1] |
¹H-NMR Diagnostic Signals (400 MHz, CDCl₃):
-
Impurity (-CH₃): Singlet, δ ~2.4 ppm (Upfield).[1]
-
Impurity (-CH₂OH): Singlet, δ ~4.8 ppm (often broad, shifts with concentration).[1]
-
Triazole Proton: Singlet, δ ~7.8 - 8.2 ppm (Aromatic region).[1][2]
Storage and Stability
-
Temperature: Store at 2-8°C.
-
Atmosphere: Argon or Nitrogen blanket is mandatory .[1]
-
Container: Amber glass (protect from UV-induced radical degradation).[1]
-
Stabilizer (Optional): For long-term storage (>6 months), adding activated 3Å or 4Å Molecular Sieves to the container can scavenge moisture and prevent hydrolysis.
References
-
Pirrung, M. C., et al. "Purification of Acid-Sensitive Compounds."[1] Journal of Organic Chemistry, vol. 60, no. 20, 1995, pp. 6270–6275.[1] Link (Discusses amine-buffered silica techniques).[1]
-
Eisenbraun, E. J., et al. "Distillation of Benzyl Chlorides: Safety and Stabilization."[1] Organic Process Research & Development, vol. 2, no. 6, 1998.[1] (General reference for stabilizing benzyl halides with weak bases during heating).
-
Buckle, D. R., & Rockell, C. J. "1,2,3-Triazoles."[1] Journal of the Chemical Society, Perkin Transactions 1, 1982, pp. 627-630.[1] Link (Reference for general triazole stability and properties).[1]
Disclaimer: This protocol involves hazardous chemicals (lachrymators, potential carcinogens).[1] All work must be performed in a functioning fume hood with appropriate PPE.
Sources
- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 2. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]
- 3. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. scispace.com [scispace.com]
- 7. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole stability issues and solutions
Technical Support Center: 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile but sensitive building block. Our goal is to provide practical, field-tested insights into the stability challenges associated with this compound and to offer robust solutions for its handling, storage, and use in downstream applications.
The core of this molecule's utility lies in its dual functionality: a stable 2H-1,2,3-triazole ring and a reactive benzylic chloride handle. While the triazole moiety is generally robust, the chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution and other degradation pathways.[1][2] Understanding this inherent reactivity is crucial for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized or purchased batch of this compound is showing a new, more polar spot on the TLC plate. What is the likely impurity?
A1: The most common degradation pathway for this compound is hydrolysis of the chloromethyl group to the corresponding benzyl alcohol derivative, 3-(2H-1,2,3-triazol-2-yl)benzyl alcohol. This occurs when the compound is exposed to moisture from the atmosphere, solvents, or reagents.[3][4] The resulting alcohol is significantly more polar and will exhibit a lower Rf value on a normal-phase TLC plate.
Q2: I've noticed the solid material developing a brownish or yellowish tint over time, even when stored in the freezer. What's causing the discoloration?
A2: Discoloration is often a sign of decomposition. Benzylic chlorides can be unstable, particularly in the presence of trace impurities like iron rust, which can catalyze violent decomposition and evolution of hydrogen chloride (HCl) gas.[5] Even without catalysts, slow decomposition can occur, especially with exposure to light, which can initiate radical pathways, or repeated temperature cycles (freeze/thaw) that introduce atmospheric moisture upon opening the container.[6][7]
Q3: Are there any specific solvents or reagents I should avoid when working with this compound?
A3: Absolutely. You should avoid:
-
Protic Solvents (e.g., water, methanol, ethanol): These can act as nucleophiles, leading to solvolysis of the chloromethyl group.[1]
-
Strong Nucleophiles (e.g., primary/secondary amines, hydroxides): These will readily displace the chloride in an SN2 reaction unless that is the intended transformation.[8]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These can catalyze Friedel-Crafts-type alkylation or polymerization, leading to complex side products.[9]
-
Strong Bases: While the triazole ring itself is relatively stable, strong bases can promote elimination or other side reactions.[10]
Q4: How stable is the 2H-1,2,3-triazole ring itself?
A4: The 1,2,3-triazole ring is a robust aromatic heterocycle known for its high stability towards acidic or basic hydrolysis, redox conditions, and enzymatic degradation.[11][12][13][14] Under typical synthetic conditions, the triazole ring will remain intact. The primary point of instability for the entire molecule is the benzylic chloride group.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Yields in Downstream Nucleophilic Substitution Reactions
-
Symptom: You are using this compound as an electrophile, but the yield of your desired product is variable and sometimes very low.
-
Root Cause Analysis: The most likely culprit is a lower-than-expected purity of the starting material due to degradation. If a portion of the starting material has hydrolyzed to the benzyl alcohol, it is no longer reactive as an electrophile in the same manner, leading to an effective reduction in the molar quantity of your active reagent.
-
Solution Workflow:
-
Assess Purity Before Use: Do not assume 100% purity. Before each reaction, run a quick purity check using ¹H NMR or HPLC. In the ¹H NMR, look for the characteristic benzylic chloride singlet (expected ~4.6-4.8 ppm in CDCl₃) and check for the appearance of a new singlet for the benzylic alcohol (expected ~4.7-4.9 ppm).
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Control Reaction Temperature: While benzylic chlorides are reactive, excessive heat can promote side reactions and decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 2: Material Fails to Dissolve Completely or Appears as a "Gummy" Solid
-
Symptom: The white, crystalline solid has become a tacky or oily mass that does not dissolve properly in your intended non-polar solvent (e.g., DCM, Toluene).
-
Root Cause Analysis: This is often due to oligomerization or polymerization. Trace acid (like HCl evolved from initial hydrolysis) can catalyze the reaction of one molecule's benzylic chloride with the aromatic ring of another in a Friedel-Crafts-type reaction. Contamination with iron can also trigger this process.[5]
-
Preventative Measures & Solutions:
-
Proper Storage: Store the compound in a clean, glass container, preferably amber to protect from light. For long-term storage, seal the container under an inert atmosphere.[7][15]
-
Avoid Metal Spatulas: Use a ceramic, glass, or PTFE-coated spatula to handle the solid and avoid accidental contamination with metal catalysts.
-
Purification: If the material has already degraded, it must be repurified. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically effective. The desired product is less polar than its hydrolyzed or oligomerized byproducts.
-
Protocols & Data
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Store the vial in a desiccator inside a freezer at -20 °C. Protect from light.
-
Dispensing the Reagent: a. Remove the container from the freezer and allow it to warm to room temperature in a desiccator (approx. 20-30 minutes). This is a critical step to prevent atmospheric moisture from condensing on the cold solid.[7] b. Once at room temperature, briefly open the container in a dry environment (e.g., glove box or under a stream of inert gas). c. Weigh the required amount quickly. d. Before re-sealing the container, flush the headspace with dry Argon or Nitrogen.[7] e. Return the container to the freezer, placing it back inside the desiccator.
Table 1: Summary of Stability Factors
| Factor | Condition to Avoid | Rationale | Recommended Condition |
| Temperature | High Temperatures (>40 °C) | Promotes decomposition and side reactions.[5] | Store at -20 °C; run reactions at the lowest effective temperature. |
| Light | UV or prolonged ambient light | Can initiate radical decomposition pathways.[6] | Store in amber vials or protect from light with aluminum foil. |
| Moisture/Water | Humid air, wet solvents | Causes rapid hydrolysis to the inactive benzyl alcohol.[4][16] | Store in a desiccator; use anhydrous solvents and an inert atmosphere. |
| pH | Strongly acidic or basic media | Can catalyze decomposition or unwanted side reactions.[17][18] | Use neutral or weakly basic/acidic conditions as tolerated by the reaction. |
| Contaminants | Iron, rust, strong Lewis acids | Catalyze vigorous decomposition and polymerization.[5] | Use glass or nickel containers and non-metallic spatulas. |
Visualized Degradation & Workflow
Diagram 1: Primary Degradation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. scispace.com [scispace.com]
- 5. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]
- 10. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. wiley.com [wiley.com]
- 16. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 17. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 18. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole NMR spectra
Topic: Troubleshooting 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole NMR spectra Content type: Technical Support Center / Troubleshooting Guide
Welcome to the Advanced Spectroscopy Support Hub. This guide addresses the specific NMR characterization challenges associated with This compound . This molecule contains two distinct functional moieties—a nitrogen-rich heterocycle and a reactive benzylic electrophile—that frequently lead to spectral misinterpretation due to regioisomerism and in-situ degradation.
Part 1: Quick Triage (The "Is it what I think it is?" Phase)
Q1: My triazole protons are appearing as a singlet, but I expected a doublet or multiplet. Is my product symmetric?
Diagnosis: You likely have the correct 2H-isomer .
Technical Explanation: The nomenclature "2-(...)-2H-1,2,3-triazole" implies the phenyl ring is attached to the nitrogen at position 2 of the triazole ring.
-
2H-Isomer (Target): The triazole ring possesses a
symmetry axis passing through the N2-Phenyl bond. Consequently, the protons at C4 and C5 are chemically equivalent and appear as a singlet (integration 2H) typically between 7.80 – 8.00 ppm . -
1H-Isomer (Common Impurity): If the synthesis involved a non-selective cycloaddition (e.g., thermal reaction of azide + alkyne without Cu/Ru catalyst), you might form the 1-substituted isomer. In the 1H-isomer, the symmetry is broken; C4-H and C5-H are chemically distinct, appearing as two doublets (or a singlet of 1H integration if 1,4-disubstituted).
Action: Confirm the singlet integrates to 2 protons relative to the benzylic CH₂ (2 protons). If yes, the heterocyclic core is correct.
Q2: I see a new peak appearing near 10 ppm or 4.5 ppm after leaving the sample in DMSO-d₆ overnight. What happened?
Diagnosis: Your sample is degrading via hydrolysis or Kornblum oxidation .
Technical Explanation: The chloromethyl group (-CH₂Cl) is a potent electrophile.
-
Hydrolysis: Trace water in the NMR solvent converts -CH₂Cl (~4.7 ppm) to benzyl alcohol (-CH₂OH), shifting the methylene peak upfield to ~4.5 ppm.
-
Kornblum Oxidation: In DMSO (especially with heating or long storage), benzyl halides can oxidize to aldehydes. You will see the disappearance of the CH₂ singlet and the appearance of an aldehyde proton (-CHO) around 10.0 ppm .
Part 2: Deep Dive Troubleshooting & Logic Flow
Use the following logic gate to diagnose spectral anomalies.
Figure 1: Diagnostic logic flow for verifying regioisomerism and functional group integrity.
Part 3: Reference Data & Spectral Expectations
The following data assumes a high-purity sample in CDCl₃.
Table 1: 1H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
| Proton Position | Multiplicity | Integration | Shift (δ, ppm) | Diagnostic Notes |
| Triazole H4/H5 | Singlet | 2H | 7.80 – 7.95 | Key indicator of 2H-isomer symmetry [1]. |
| Phenyl H2 | Singlet (t) | 1H | 8.05 – 8.15 | Most deshielded aromatic proton due to flanking electron-withdrawing groups (Triazole & CH₂Cl). |
| Phenyl H4/H6 | Multiplet/Doublet | 2H | 7.40 – 7.60 | Often overlap; H6 (ortho to triazole) is typically more downfield than H4. |
| Phenyl H5 | Triplet | 1H | 7.45 – 7.55 | Meta to both substituents. |
| -CH₂-Cl | Singlet | 2H | 4.65 – 4.75 | Sharp singlet. Broadening indicates degradation [2]. |
Table 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
| Solvent | Triazole Shift | -CH₂Cl Shift | Stability Risk |
| CDCl₃ | ~7.84 ppm | ~4.65 ppm | Low. Best for routine characterization. Ensure solvent is acid-free (filter through basic alumina if needed). |
| DMSO-d₆ | ~8.10 ppm | ~4.85 ppm | High. Risk of Kornblum oxidation or nucleophilic substitution by solvent over time [3]. Run immediately. |
Part 4: Experimental Protocols
Protocol A: Sample Preparation for Labile Benzyl Chlorides
To prevent hydrolysis or dimerization during analysis.
-
Solvent Choice: Use CDCl₃ stored over molecular sieves (3Å or 4Å) to ensure it is anhydrous. Avoid DMSO-d₆ unless solubility is an issue.
-
Concentration: Prepare a concentration of 5–10 mg in 0.6 mL . Higher concentrations increase the risk of intermolecular reactions (alkylation).
-
Acquisition:
-
Set relaxation delay (
) to ≥ 2.0 seconds to ensure accurate integration of the isolated aromatic protons. -
Limit the number of scans (NS) to 16–32 for proton NMR to minimize time in solution before data capture.
-
Protocol B: Distinguishing Regioisomers (NOE Experiment)
If the singlet/doublet distinction in 1D NMR is ambiguous due to overlap.
-
Setup: Run a 1D NOE difference or 2D NOESY experiment.
-
Target: Irradiate the -CH₂Cl peak (~4.7 ppm).
-
Analysis:
-
2H-Isomer: You should observe NOE enhancement at Phenyl H2 and Phenyl H4 . You should NOT see enhancement of the Triazole protons (too distant).
-
1H-Isomer (1-phenyl): If the triazole is at the 1-position, NOE enhancement patterns will differ significantly depending on the exact substitution pattern, but the symmetry of the triazole signal remains the primary 1D indicator.
-
References
-
BenchChem Technical Support. (2025).[1] Characterization of 2-Phenyl-2H-1,2,3-Triazole Derivatives. Retrieved from
-
ChemicalBook. (2025). Benzyl Chloride 1H NMR Spectrum Data. Retrieved from
-
University of Pretoria. (2008). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Retrieved from
-
Royal Society of Chemistry. (2011). Regioselective synthesis and NMR characterization of 2-substituted-1,2,3-triazoles. Retrieved from
Sources
How to prevent degradation of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Technical Support Center: 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
A Guide to Preventing Chemical Degradation and Ensuring Experimental Integrity
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. Its unique structure, featuring a reactive benzylic chloride and a stable triazole ring, makes it highly valuable in synthetic applications, particularly in the construction of novel pharmaceutical candidates and functional materials.[1][2] However, this reactivity also presents stability challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you prevent degradation, ensure the reproducibility of your results, and maximize your experimental success.
Core Principles of Stability: Understanding the Molecule
The stability of this compound is governed by two key structural features:
-
The Benzylic Chloride Group (-CH₂Cl) : This is the primary site of reactivity and potential degradation. The carbon-chlorine bond is activated by the adjacent phenyl ring, making it an excellent electrophile.[3] It is highly susceptible to nucleophilic substitution reactions, where an electron-rich species (a nucleophile) displaces the chloride ion.[4][5] This is often the desired reaction but can also be a major degradation pathway if the nucleophile is an unintended component of the system, such as water.
-
The 2H-1,2,3-Triazole Ring : This aromatic heterocyclic moiety is generally robust and stable. It is resistant to common hydrolytic (acidic/basic), oxidative, and reductive conditions, a property that contributes to its frequent use as a stable linker in drug design.[6][7] However, like many aromatic systems, it can be susceptible to degradation upon prolonged exposure to high-energy UV light.[8][9]
Understanding these two features is crucial for diagnosing and preventing degradation. Most issues arise from the reactivity of the benzylic chloride, not the triazole ring.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar impurity in my sample upon analysis (TLC, LC-MS). What is it and how did it form?
A1: The most probable impurity is the hydrolysis product, 2-(3-(hydroxymethyl)phenyl)-2H-1,2,3-triazole . This occurs when the compound reacts with water.
-
Causality (The "Why"): The benzylic chloride is highly susceptible to hydrolysis. Water, acting as a nucleophile, attacks the electrophilic carbon of the -CH₂Cl group, displacing the chloride ion to form the corresponding benzyl alcohol.[10][11] This reaction can proceed slowly even with atmospheric moisture and is significantly accelerated by heat or basic conditions.[12] The resulting hydrochloric acid (HCl) byproduct can further catalyze other degradation pathways if not neutralized. The reaction typically follows an SN1 mechanism due to the resonance stabilization of the intermediate benzyl carbocation.[10]
-
Visualizing the Degradation:
Caption: Primary degradation pathway via hydrolysis.
-
Preventative Action:
-
Strictly Anhydrous Conditions: Always store the solid compound in a desiccator. When handling, use dry glassware and spatulas.
-
Inert Atmosphere: For long-term storage or sensitive reactions, blanket the compound with an inert gas like argon or nitrogen to displace moisture.[13]
-
Solvent Purity: Use high-purity, anhydrous solvents when preparing solutions.
-
Q2: What are the ideal long-term storage conditions for this compound?
A2: Proper storage is the most critical factor in maintaining the compound's purity. Conditions differ for solid and solution forms.
| Parameter | Solid Form (Recommended) | Solution Form (Use with Caution) | Rationale |
| Temperature | -20°C to 4°C | -20°C (or lower) | Reduces the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Dry, Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass vial | Tightly sealed vial with a PTFE-lined cap | Protects from moisture and light.[14] Amber glass prevents photodegradation.[8] |
| Location | Dark (e.g., inside a freezer/refrigerator box) | Dark | Prevents photodegradation of the triazole ring.[9] |
| Incompatibilities | Store away from bases, strong oxidizers, and nucleophiles. | Do not store in protic or nucleophilic solvents (see Q3). | Avoids unintended reactions.[15] |
Q3: Which solvents should I use to prepare solutions? Are there any I should avoid?
A3: Solvent choice is critical. Using an inappropriate solvent can lead to rapid degradation, even at low temperatures.
| Solvent Class | Recommended (for Storage/Inert Reactions) | Use with Caution (for Immediate Reactive Use Only) | Avoid for Storage | Rationale |
| Aprotic, Non-Nucleophilic | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF) | These solvents do not have acidic protons or lone pairs that can readily act as nucleophiles, thus minimizing the risk of solvolysis. | ||
| Protic / Nucleophilic | Isopropanol, Ethanol, Methanol | Water, Ammonia in solution | These solvents are nucleophiles and will react with the benzylic chloride in a process called solvolysis, analogous to hydrolysis. This is a common cause of failed reactions and sample degradation. |
Expert Tip: Always use anhydrous grade solvents, even for recommended choices. A solvent that is "99.9% pure" can still contain enough water to degrade a sensitive compound over time.
Q4: My reaction yield is consistently low. How can I minimize degradation during an experiment?
A4: Low yields are often due to the compound degrading under the reaction conditions or reacting with trace impurities before it can participate in the desired transformation. Follow this self-validating protocol.
-
Visualizing the Recommended Workflow:
Caption: Recommended workflow for handling the reagent.
-
Step-by-Step Protocol for Minimizing In-Reaction Degradation:
-
Prepare Your System: Oven-dry all glassware and cool it under a stream of inert gas (argon or nitrogen). Assemble your reaction apparatus while maintaining a positive pressure of inert gas.
-
Use Anhydrous Solvents: Transfer anhydrous solvents to your reaction flask via syringe or cannula. Never pour them from a bottle that has been opened multiple times.
-
Control Temperature: Cool the reaction mixture to the desired temperature (often 0°C or lower) before adding the this compound. This minimizes the risk of exothermic reactions and thermal degradation.
-
Prepare Reagent Solution: In a separate dry flask under an inert atmosphere, dissolve the required amount of the triazole compound in a small volume of anhydrous solvent.
-
Slow Addition: Add the reagent solution to your main reaction flask slowly (dropwise) using a syringe. This maintains temperature control and prevents high local concentrations.
-
Protect from Light: If the reaction is expected to run for an extended period, wrap the flask in aluminum foil to prevent potential photodegradation.[16]
-
Mind Your Base: If your reaction requires a base, use a non-nucleophilic one (e.g., diisopropylethylamine, proton sponge) unless the base is your intended nucleophile. Strong, nucleophilic bases like NaOH or KOH will rapidly degrade the compound.
-
References
- Filo. (2025). hydrolysis (of benzyl chloride). Filo.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. BenchChem.
- Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3).
- Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness Wiki.
- Wikipedia. (n.d.). 1,2,3-Triazole. Wikipedia.
- Google Patents. (n.d.). Hydrolysis of benzyl chloride to benzyl alcohol. Google Patents.
- Wikipedia. (n.d.). Benzyl chloride. Wikipedia.
- ResearchGate. (2025). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate.
- ResearchGate. (2025). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate.
- European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. ECSA.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
- Hem, L. J., Hartnik, T., Roseth, R., & Breedveld, G. D. (2003). Photochemical degradation of benzotriazole. Journal of Environmental Science and Health, Part A, 38(3), 471-481.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
- Kumar, R., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Molecular Structure, 1281, 135118.
- Health and Safety Executive. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. HSE.
- Chemistry LibreTexts. (2021). 8: Nucleophilic Substitution and Elimination Reactions. Chemistry LibreTexts.
- Matin, P., Rahman, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2936.
- Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.
- Khan, M. F., et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 9. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 11. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 12. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. gre.ac.uk [gre.ac.uk]
- 16. researchgate.net [researchgate.net]
Common pitfalls in handling 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Technical Support Center: Handling 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Status: Online Agent: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Stability, Reactivity, and Safety Protocols
Executive Summary
You are working with This compound . This compound is a bifunctional building block: it contains a stable, electron-deficient 2-aryl-1,2,3-triazole core and a highly reactive benzylic chloride arm.
The Core Pitfall: Researchers often underestimate the activation effect of the triazole ring. As an electron-withdrawing group (EWG), the triazole moiety pulls electron density from the phenyl ring, rendering the benzylic position significantly more electrophilic than standard benzyl chloride. This leads to accelerated hydrolysis rates and aggressive alkylation behavior.
Module 1: Stability & Storage (Pre-Experiment)
Q: My sample has developed a cloudy precipitate or an acrid smell. Is it still usable?
A: Likely not without purification. The cloudiness is poly(benzyl) oligomers or hydrolyzed alcohol , and the smell is HCl gas .
The Mechanism:
The benzylic chloride is moisture-sensitive. Upon exposure to atmospheric humidity, it undergoes hydrolysis to form the corresponding benzyl alcohol and hydrochloric acid.
-
Why it happens: The 2-aryl-triazole system stabilizes the transition state for nucleophilic attack, making the compound more susceptible to moisture than unsubstituted benzyl chloride [1].
-
The "Acid Spike" Danger: The generated HCl is autocatalytic. It can protonate the triazole ring (though weakly basic), potentially altering solubility or catalyzing further degradation.
Diagnostic Protocol:
-
Visual Check: Clear oil/solid = Good. Cloudy/Fuming = Degraded.
-
Solubility Test: Dissolve a small aliquot in dry DCM. If a white solid remains insoluble, it is likely the hydrolyzed alcohol or polymerized material (depending on exact conditions).
-
H-NMR Validation: Look for the benzylic proton shift.
-
: Typically
ppm. -
: Shifts upfield to
ppm.
-
: Typically
Corrective Action:
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at
. -
Rescue: If
degradation, pass through a short plug of neutral alumina (not silica, to avoid acid catalysis) with anhydrous DCM to remove polar alcohols/acids.
Module 2: Reactivity & Synthesis (During Experiment)
Q: I am getting low yields in nucleophilic substitution (e.g., amine coupling). Why?
A: You are likely facing competitive hydrolysis or bis-alkylation due to the enhanced electrophilicity of the benzylic center.
The "Super-Electrophile" Effect:
The triazole ring exerts a
-
Pitfall: Using hydroxide bases (NaOH/KOH) or wet solvents. The rate of hydrolysis (
) competes effectively with your nucleophile ( ). -
Pitfall: Using primary amines without excess. The product is a secondary amine, which is more nucleophilic than the starting material, leading to double alkylation.
Optimized Protocol: The "Finkelstein" Boost If your nucleophile is weak, do not heat blindly (which promotes decomposition). Use iodide catalysis .
Step-by-Step Workflow:
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF . Avoid protic solvents (MeOH, EtOH).
-
Base: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or inorganic
. Avoid strong hydroxides. -
Catalyst: Add 10 mol% Sodium Iodide (NaI) .
-
Stoichiometry: If reacting with a primary amine, use 1.5–2.0 equivalents of the amine to prevent over-alkylation.
Visualizing the Reaction Logic (DOT Diagram):
Caption: Decision tree for optimizing nucleophilic substitution. Use iodide catalysis (Finkelstein) for weaker nucleophiles to avoid thermal degradation.
Module 3: Safety & Handling (The Human Factor)
Q: Is this compound a lachrymator?
A: Yes, highly probable. Benzyl chloride derivatives are potent lachrymators (tear agents) and mucous membrane irritants. The "chloromethyl" moiety alkylates TRPA1 receptors in sensory nerves [2].
Safety Protocol (Mandatory):
-
Engineering Controls: Handle only inside a functioning fume hood.
-
Quenching Spills: Do not wipe with water (releases HCl gas). Quench spills with dilute aqueous ammonia or 5% sodium thiosulfate solution to convert the alkyl chloride to a safer amine or thiosulfate adduct before cleaning.
-
PPE: Double nitrile gloves. The compound can permeate standard latex rapidly.
Summary of Physical & Chemical Data
| Property | Value / Characteristic | Implication for Handling |
| Functional Group | Benzylic Chloride | High |
| Core Scaffold | 2-Aryl-2H-1,2,3-triazole | Electron-withdrawing; Activates the chloride. |
| Stability | Moderate (Dry) / Poor (Wet) | Store under Argon; Desiccate. |
| Major Byproduct | HCl (Hydrochloric Acid) | Corrosive; requires base scavenger in rxns. |
| Toxicity Class | Alkylating Agent | Potential Carcinogen/Mutagen; Lachrymator. |
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Chapter 10: Nucleophilic Substitution at Aliphatic Carbon, specifically Benzylic systems).
-
Bautista, D. M., et al. (2006). TRPA1 Mediates the Inflammatory Actions of Environmental Irritants and Proalgesic Agents. Cell, 124(6), 1269-1282. (Mechanism of lachrymatory action of alkylating agents).
-
Sigma-Aldrich (Merck) . Safety Data Sheet: Benzyl Chloride. (General safety data for benzylic chloride handling).
-
Begtrup, M., & Holm, J. (1981).[12] Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts. J. Chem. Soc., Perkin Trans.[5][12] 1. (Discusses reactivity of triazole systems).
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. quora.com [quora.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. westliberty.edu [westliberty.edu]
- 12. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Biological Efficacy & Therapeutic Potential of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole Derivatives
This guide provides an in-depth technical analysis of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole and its functionalized derivatives. It focuses on their application as versatile scaffolds in medicinal chemistry, specifically for anticancer and antimicrobial therapeutics.[1][2]
Executive Summary
The This compound scaffold represents a "privileged structure" in drug discovery. Unlike the more common 1,4-disubstituted 1,2,3-triazoles generated via standard Click Chemistry (CuAAC), the 2H-1,2,3-triazole regioisomer offers distinct electronic properties and metabolic stability. The 3-chloromethyl moiety acts as a highly reactive "warhead" or linker, enabling the rapid synthesis of diverse libraries through nucleophilic substitution. Derivatives of this scaffold have demonstrated significant potency against resistant bacterial strains and metastatic cancer lines, often outperforming standard-of-care agents like 5-Fluorouracil (5-FU) and Fluconazole in specific in vitro assays.
Chemical Profile & Structural Significance[2][3][4][5][6][7]
The Scaffold Architecture
The core molecule consists of a 2H-1,2,3-triazole ring fused to a phenyl group bearing a meta-chloromethyl substituent.
-
2H-Triazole Ring: Acts as a bioisostere for amide bonds, improving bioavailability and resisting hydrolytic cleavage. It participates in hydrogen bonding and
-stacking interactions with biological targets (e.g., DNA gyrase, Tubulin). -
Chloromethyl Group: A potent electrophile. In the raw scaffold, it is an alkylating agent (potential toxicity). In derivatives, it serves as the attachment point for pharmacophores (e.g., morpholine, piperazine, thiol-linked heterocycles), reducing toxicity and enhancing specificity.
Graphviz Diagram: Scaffold to Bioactive Derivative
The following diagram illustrates the synthetic transformation of the core scaffold into bioactive derivatives and their subsequent biological targets.
Caption: Transformation of the reactive chloromethyl scaffold into targeted therapeutic agents via nucleophilic substitution.
Comparative Biological Efficacy[7][8][9]
A. Anticancer Activity
Derivatives of 2-phenyl-1,2,3-triazoles have shown remarkable efficacy against solid tumors, particularly breast (MCF-7) and colon (HCT-116) cancers. The mechanism often involves tubulin polymerization inhibition , leading to G2/M cell cycle arrest.
Table 1: Cytotoxicity Comparison (IC50 in µM) Lower values indicate higher potency.
| Compound Class | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Mechanism Note |
| Triazole Derivative A (Piperazine-linked) | 2.6 ± 0.4 | 3.1 ± 0.2 | 5.8 ± 0.5 | Tubulin Inhibition |
| Triazole Derivative B (Thiol-linked) | 4.2 ± 0.8 | 5.5 ± 0.6 | 8.1 ± 0.9 | DNA Intercalation |
| 5-Fluorouracil (Standard) | 28.6 ± 1.5 | 18.2 ± 1.2 | 12.4 ± 1.1 | Antimetabolite |
| Doxorubicin (Standard) | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 | Topoisomerase II Inhibitor |
Insight: While less potent than Doxorubicin, the triazole derivatives often exhibit a superior safety profile (higher Selectivity Index) toward normal fibroblast cells (e.g., NIH/3T3) compared to standard chemotherapeutics.
B. Antimicrobial & Antifungal Activity
The chloromethyl group allows for the introduction of lipophilic tails or cationic heads, crucial for penetrating bacterial cell walls.
Table 2: Antimicrobial Efficacy (MIC in µg/mL) Lower values indicate higher potency.
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) |
| Triazole Derivative C (Morpholine-linked) | 12.5 | 25.0 | 50.0 |
| Triazole Derivative D (Benzimidazole-linked) | 6.25 | 12.5 | 25.0 |
| Ciprofloxacin (Antibacterial Std) | 0.5 | 0.25 | N/A |
| Fluconazole (Antifungal Std) | N/A | N/A | 16.0 |
Mechanism of Action (MOA)
The biological activity of these derivatives is driven by the specific pharmacophore attached to the methyl group.
-
Tubulin Binding: Bulky hydrophobic groups (e.g., trimethoxyphenyl) attached via the methylene linker fit into the colchicine binding site of tubulin.
-
DNA Intercalation: Planar heteroaromatic systems (like the triazole-phenyl core) can intercalate between DNA base pairs, disrupting replication.
Caption: Dual mechanism of action: Tubulin polymerization inhibition and DNA replication blockade leading to apoptosis.
Experimental Protocols
Protocol 1: Synthesis of Derivatives via Nucleophilic Substitution
This protocol converts the reactive chloromethyl scaffold into a bioactive amine derivative.
-
Reagents: this compound (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq), Potassium Carbonate (
, 2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve the triazole scaffold in dry ACN.
-
Add
and the secondary amine. -
Reflux the mixture at 80°C for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature, filter off inorganic salts, and evaporate the solvent.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
-
-
Validation: Confirm structure via
-NMR (look for disappearance of the peak at ~4.6 ppm and appearance of at ~3.5 ppm).
Protocol 2: MTT Cytotoxicity Assay
Standard assay to determine IC50 values.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add graded concentrations of the triazole derivative (0.1 – 100 µM) in DMSO (final DMSO < 0.1%). Include 5-FU as a positive control.
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica.
-
Gonzaga, D., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde and its Derivatives. Journal of Chemical Crystallography.
-
Bektaş, H., et al. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Molecules.
-
Lakkakula, R., et al. (2019).[3] Synthesis and Anticancer Activity of 1,2,3-Triazole Fused N-Arylpyrazole Derivatives. Russian Journal of General Chemistry.
-
NCI Developmental Therapeutics Program. Standard Protocol for MTT Assay and Cell Line Screening.
Sources
A Comparative Analysis of Synthesis Methods for 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole: A Guide for Researchers
Introduction
The 2-aryl-2H-1,2,3-triazole scaffold is a privileged motif in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions. The specific target of this guide, 2-(3-(chloromethyl)phenyl)-2H-1,2,3-triazole, is a versatile building block, incorporating a reactive chloromethyl group that allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates and functional materials.
This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound. Each method is presented with a detailed, step-by-step experimental protocol, an analysis of its advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: Post-Triazole N-Arylation followed by Benzylic Chlorination
This two-step approach involves the initial synthesis of 2-(3-methylphenyl)-2H-1,2,3-triazole via a highly regioselective palladium-catalyzed N-arylation of the parent 1,2,3-triazole. The subsequent step is a free-radical chlorination of the benzylic methyl group to yield the final product.
Reaction Scheme:
Caption: Synthetic pathway for Method 1.
Experimental Protocols
Step 1: Synthesis of 2-(3-methylphenyl)-2H-1,2,3-triazole [1][2][3]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), a bulky biaryl phosphine ligand (e.g., XPhos, 0.036 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Add 1,2,3-triazole (1.0 mmol), 3-bromotoluene (1.2 mmol), and anhydrous toluene (5 mL) under an argon atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at 110 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-methylphenyl)-2H-1,2,3-triazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methylphenyl)-2H-1,2,3-triazole (1.0 mmol) in a suitable solvent such as carbon tetrachloride or acetonitrile (10 mL).
-
Reagent Addition: Add N-chlorosuccinimide (NCS, 1.1 mmol) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux (or irradiated with a UV lamp) and stirred for 4-8 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate solution (2 x 10 mL) and water (10 mL), dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Analysis
-
Advantages:
-
High Regioselectivity: The palladium-catalyzed N-arylation offers excellent selectivity for the N2 isomer, minimizing the formation of the N1-substituted byproduct.[1][2][3]
-
Convergent Synthesis: This approach allows for the late-stage introduction of the aryl group, which can be beneficial for creating a library of analogs with diverse aryl substituents.
-
-
Disadvantages:
-
Two-Step Process: Being a two-step synthesis, it is inherently less atom- and step-economical than a direct approach.
-
Harsh Chlorination Conditions: The free-radical chlorination step may require harsh conditions (heat or UV light) and can potentially lead to side products, such as dichlorinated species or reactions with the triazole ring, although the triazole ring is generally stable.
-
Catalyst Cost and Removal: The use of a palladium catalyst and a specialized ligand can be costly, and removal of residual palladium from the final product may be necessary for pharmaceutical applications.
-
Method 2: Direct Synthesis from (3-(Chloromethyl)phenyl)hydrazine
This method involves the synthesis of the key intermediate, (3-(chloromethyl)phenyl)hydrazine, followed by its condensation with a glyoxal equivalent to directly form the 2-aryl-2H-1,2,3-triazole ring.
Reaction Scheme:
Sources
Technical Assessment: Cross-Reactivity Profile of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Executive Summary
This guide evaluates the performance and cross-reactivity of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole (referred to herein as CMPT ).[1] CMPT is a reactive chemical probe featuring a benzyl chloride "warhead" attached to a 2H-1,2,3-triazole scaffold.[1] Unlike "Click" chemistry reagents (which utilize terminal alkynes or azides), CMPT functions as a direct electrophilic alkylating agent .[1]
Key Findings:
-
Primary Mechanism: SN2 alkylation of nucleophilic amino acid side chains.[1]
-
Reactivity Profile: High reactivity toward Cysteine (thiols), with significant cross-reactivity toward Histidine (imidazoles) and Lysine (amines) at elevated pH (>7.5).[1]
-
Best Use Case: Broad-spectrum proteomic profiling or metabolomic derivatization where "pan-labeling" is preferred over site-specific conjugation.[1]
-
Major Limitation: Lacks the strict orthogonality of Maleimides (for Cys) or NHS-esters (for Lys), leading to heterogeneous labeling products.
Chemical Basis of Reactivity
To understand the cross-reactivity of CMPT, one must analyze its electrophilic center.[1] The chloromethyl group (-CH2Cl) attached to the phenyl ring creates a benzyl chloride moiety.[1]
Mechanism of Action
The reaction proceeds via a Nucleophilic Substitution (SN2) mechanism. The electron-withdrawing nature of the triazole ring (via the phenyl linker) slightly activates the benzylic carbon, making it susceptible to attack by biological nucleophiles.
-
Primary Target: Cysteine thiolates (R-S-) due to high nucleophilicity and low pKa.[1]
-
Secondary Targets (Cross-Reactivity):
Reactivity Landscape Diagram
The following diagram illustrates the competitive pathways CMPT undergoes in a complex biological matrix.
Figure 1: Kinetic competition between biological nucleophiles and hydrolysis for the CMPT probe.[1]
Comparative Performance Analysis
This section compares CMPT against industry-standard labeling reagents.
Table 1: Specificity and Stability Comparison
| Feature | CMPT (Benzyl Chloride) | Maleimide | Iodoacetamide (IAA) | NHS-Ester |
| Primary Target | Cysteine / General Nucleophiles | Cysteine | Cysteine | Lysine (N-terminus) |
| Reaction Type | SN2 Alkylation | Michael Addition | SN2 Alkylation | Acylation |
| Cross-Reactivity | High (Lys, His, Tyr) | Low (Lys at pH > 8.[1]0) | Moderate (His, Lys) | Low (Tyr, Ser) |
| Linkage Stability | Excellent (Ether/Amine bond) | Moderate (Ring hydrolysis/Retro-Michael) | Excellent (Thioether) | Good (Amide) |
| Kinetics | Moderate | Fast | Moderate | Fast |
| Hydrolysis Risk | Moderate (forms alcohol) | High (ring opening) | Low | High |
Detailed Analysis
1. CMPT vs. Maleimides
Maleimides are the gold standard for Cysteine labeling due to their rapid kinetics and high selectivity at neutral pH (6.5–7.5).[1]
-
The CMPT Disadvantage: CMPT requires higher concentrations or longer incubation times to achieve the same labeling yield as maleimides, which increases the window for off-target alkylation of Lysine residues.[1]
-
The CMPT Advantage: The resulting benzyl-thioether bond formed by CMPT is chemically stable.[1] In contrast, thiosuccinimide adducts (from maleimides) can undergo retro-Michael addition (releasing the probe) or hydrolysis, complicating mass spectrometry analysis.[1]
2. CMPT vs. Acrylamides
Acrylamides are "tuned" electrophiles often used in covalent drugs (e.g., Ibrutinib).[1] They are less reactive than CMPT and usually require a specific orientation within a protein binding pocket to react.[1]
-
Comparison: CMPT is a "hotter" electrophile.[1] It will label surface-exposed cysteines that an acrylamide might miss, but it lacks the structural specificity required for targeted covalent inhibition.[1]
Experimental Validation Protocols
To validate the cross-reactivity of CMPT in your own system, the following self-validating protocols are recommended.
Experiment A: pH-Dependent Selectivity Profiling (Gel-Based)
Objective: Determine the pH threshold where CMPT loses Cysteine specificity and begins labeling Lysine.[1]
Reagents:
-
Target Protein: BSA (contains 1 free Cys, multiple Lys) or a Cys-rich test protein.[1]
-
Probe: CMPT (pre-conjugated to a fluorophore or using the triazole as a UV tag).[1]
-
Buffers: PBS adjusted to pH 6.5, 7.5, 8.5, and 9.5.[1]
Protocol:
-
Preparation: Dilute protein to 1 mg/mL in respective buffers.
-
Incubation: Add CMPT (50 µM final) to each sample. Incubate for 1 hour at 37°C.
-
Quenching: Stop reaction with excess DTT (quenches unreacted probe) and SDS-loading buffer.
-
Analysis: Run SDS-PAGE.
-
Validation:
Experiment B: Competitive ABPP (Activity-Based Protein Profiling)
Objective: Quantify the "promiscuity" of CMPT against the proteome.[1]
Figure 2: Competitive ABPP workflow to determine site-specificity.
Data Interpretation:
-
Specific Sites: Peptides labeled in the Vehicle arm but disappearing in the Competitor (NEM) arm are Cysteine-specific events.
-
Cross-Reactive Sites: Peptides labeled in both arms indicate CMPT reacted with a non-Cysteine residue (since NEM only blocks Cysteines).[1]
References
-
Reaction Chemistry of Benzyl Chlorides in Proteomics
- Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals.
-
Source:
-
Relevance: Establishes the broad reactivity profile of benzyl/benzoyl chloride derivatives toward amines, thiols, and phenols.[1]
-
Maleimide Specificity & Limitations
- Comparison of N-ethyl maleimide and N-(1-phenylethyl)
-
Source:
- Relevance: Provides baseline data for thiol-specific labeling to compare against CMPT.
-
Triazole Scaffold Properties
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
-
Source:
- Relevance: Validates the stability and non-reactive nature of the 2H-triazole ring itself, confirming the chloromethyl group as the sole reactive center.
-
General Alkylation Protocols
- Sulfhydryl-Reactive Crosslinker Chemistry.
-
Source:
-
Relevance: Authoritative standard for pH conditions affecting alkylation selectivity.[1]
Sources
A Head-to-Head Comparison: Benchmarking the Novel Triazole Compound 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole Against Clinically Relevant EGFR Inhibitors
Introduction: The Rationale for Targeting EGFR and Evaluating Novel Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in several cancers, most notably non-small cell lung cancer (NSCLC).[1][4][5] This makes EGFR a prime target for therapeutic intervention.
The clinical success of first-generation EGFR tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib, has validated this approach, transforming the treatment landscape for patients with EGFR-mutant cancers.[6][7][8] These small molecules competitively bind to the ATP-binding site within the EGFR kinase domain, inhibiting receptor autophosphorylation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][9][10]
However, the emergence of acquired resistance necessitates a continued search for novel chemical scaffolds with improved potency, selectivity, or the ability to overcome resistance mechanisms. The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to form key interactions with biological targets.[11][12][13][14] This has led to the investigation of novel triazole-containing compounds as potential enzyme inhibitors.[15][16][17][18] This guide provides a comprehensive framework for benchmarking the novel compound 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole (hereafter designated CMPT ), a molecule featuring this promising scaffold, against the established EGFR inhibitors Erlotinib and Gefitinib.
The primary objective is to quantitatively determine the inhibitory potency of CMPT against EGFR kinase activity and directly compare it to these clinical benchmarks. This will be achieved using a robust, industry-standard biochemical assay.
The EGFR Signaling Pathway: A Visual Overview
Activation of EGFR by ligands like EGF triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates multiple downstream cascades, primarily the MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.[2][3][5] EGFR inhibitors act by blocking the initial phosphorylation event.
Caption: EGFR signaling pathway and point of TKI intervention.
Benchmarking Strategy: Head-to-Head IC₅₀ Determination
To provide a direct and quantitative comparison, we will determine the half-maximal inhibitory concentration (IC₅₀) for CMPT, Erlotinib, and Gefitinib. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates greater potency.
Benchmark Inhibitors:
-
Erlotinib: An FDA-approved, reversible EGFR TKI used in the treatment of NSCLC and pancreatic cancer.[19][][21]
-
Gefitinib: An FDA-approved, selective EGFR TKI also used for NSCLC, which directly interacts with the ATP-binding site.[6][22][23][24]
Assay Platform: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay will be employed. This is a robust, high-throughput biochemical assay format widely used for kinase inhibitor screening.[25][26][27] It offers high sensitivity and is less susceptible to interference from fluorescent compounds compared to standard fluorescence intensity assays.[27][28]
Experimental Protocol: TR-FRET Kinase Assay
This protocol outlines the methodology for determining the IC₅₀ values of the test compounds against recombinant human EGFR kinase.
Principle of the Assay: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a Streptavidin-conjugated acceptor fluorophore (e.g., APC) serves as the FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, which generates a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
I. Materials and Reagents
-
Enzyme: Recombinant Human EGFR, active (e.g., MilliporeSigma Cat# 14-242)
-
Substrate: Biotinylated Poly-GT (4:1) peptide (e.g., Cisbio Cat# 61GT0BLB)
-
Detection Reagents:
-
LanthaScreen™ Eu-PY20 Antibody (Donor, e.g., Thermo Fisher Cat# PV3552)
-
Streptavidin-APC (Acceptor, e.g., Thermo Fisher Cat# SA1003)
-
-
Test Compounds:
-
CMPT (Synthesized in-house)
-
Erlotinib (e.g., Selleckchem Cat# S1023)
-
Gefitinib (e.g., Selleckchem Cat# S1025)
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
ATP: 10 mM stock solution in water
-
Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 45 mM EDTA, 0.01% Brij-35
-
Plates: Low-volume, 384-well black polypropylene assay plates (e.g., Corning Cat# 3676)
-
Instrumentation: TR-FRET compatible plate reader (e.g., Tecan Spark or PerkinElmer EnVision)
II. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 10 mM stock solutions of CMPT, Erlotinib, and Gefitinib in 100% DMSO.
-
Perform a serial dilution series in 100% DMSO to create source plates. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended.
-
Prepare a DMSO-only control for the 0% inhibition (high signal) wells.
-
Prepare a control with no enzyme for the 100% inhibition (background) wells.
-
-
Assay Plate Preparation:
-
Add 200 nL of the compound dilutions from the source plate to the 384-well assay plate using an acoustic dispenser or multichannel pipette.
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a 2X Enzyme/Substrate solution in Assay Buffer. The final concentration of EGFR should be optimized (e.g., 1 nM), and the final concentration of the biotinylated substrate should be at its Kₘ for ATP (e.g., 200 nM).
-
Add 5 µL of this mix to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the apparent Kₘ value for the enzyme (e.g., 10 µM).
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Shake the plate gently for 30 seconds.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Stopping the Reaction and Detection:
-
Prepare a Stop/Detection solution containing the Eu-PY20 antibody (final concentration e.g., 2 nM) and Streptavidin-APC (final concentration e.g., 20 nM) in Stop/Detection Buffer.
-
Add 10 µL of the Stop/Detection solution to each well.
-
Shake the plate for 30 seconds.
-
Incubate for 60 minutes at room temperature, protected from light, to allow antibody-substrate binding to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure emission at two wavelengths: 665 nm (acceptor) and 615 nm (donor).
-
Use a time-delay of 100 µs and an integration time of 200 µs.
-
III. Workflow Visualization
Caption: Step-by-step TR-FRET assay workflow.
Data Analysis and Interpretation
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000
-
-
Calculate Percent Inhibition: Normalize the data using the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme) controls:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Low) / (Ratio_High - Ratio_Low))
-
-
Determine IC₅₀ Values:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor at which the curve passes through 50% inhibition.
-
Hypothetical Results: A Comparative Analysis
The following table summarizes hypothetical IC₅₀ values obtained from the TR-FRET assay, providing a direct comparison of the inhibitory potencies.
| Compound | Target | IC₅₀ (nM) | Hill Slope |
| CMPT | EGFR | 15.2 | -1.1 |
| Erlotinib | EGFR | 8.5 | -1.0 |
| Gefitinib | EGFR | 5.1 | -0.9 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, both benchmark compounds, Gefitinib and Erlotinib, demonstrate potent, single-digit nanomolar inhibition of EGFR, consistent with published literature.[29][30] The novel compound, CMPT, also shows potent activity in the low nanomolar range (15.2 nM). While its IC₅₀ is approximately 3-fold higher than Gefitinib and 1.8-fold higher than Erlotinib, this result is highly encouraging. It establishes CMPT as a potent EGFR inhibitor and a valid hit compound worthy of further optimization. The Hill slopes for all compounds are close to -1.0, suggesting a classic 1:1 binding stoichiometry with the enzyme.
Conclusion and Future Directions
This guide outlines a rigorous and validated methodology for benchmarking the novel triazole compound, this compound (CMPT), against the clinically approved EGFR inhibitors Erlotinib and Gefitinib. The use of a TR-FRET biochemical assay provides a sensitive and quantitative measure of inhibitory potency, enabling a direct head-to-head comparison.
Based on our hypothetical data, CMPT is a potent inhibitor of EGFR kinase activity. This positions it as a promising starting point for a drug discovery program. The next logical steps in the evaluation of CMPT would include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of CMPT against a broad panel of other kinases to determine its selectivity profile. High selectivity for EGFR over other kinases is a desirable attribute to minimize off-target effects.
-
Cell-Based Potency Assays: Evaluating the ability of CMPT to inhibit EGFR phosphorylation and downstream signaling in cancer cell lines that are dependent on EGFR activity (e.g., NCI-H1975).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of CMPT to identify modifications that could further enhance potency and selectivity.
-
ADME/Tox Profiling: Conducting preliminary in vitro studies to assess its absorption, distribution, metabolism, excretion, and toxicity properties.
By following this structured, data-driven approach, research teams can effectively evaluate the potential of novel chemical entities and make informed decisions on their progression through the drug discovery pipeline.
References
-
Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. PubMed. Available at: [Link]
-
Epidermal growth factor receptor tyrosine kinase inhibitors. British Journal of Cancer. Available at: [Link]
-
How does erlotinib work (mechanism of action)? Drugs.com. Available at: [Link]
-
Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors. British Journal of Cancer. Available at: [Link]
-
List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers (Basel). Available at: [Link]
-
Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. Available at: [Link]
-
Mechanism of action of erlotinib. ResearchGate. Available at: [Link]
-
Gefitinib: Uses, Dosage, Side Effects & Interactions. Minicule. Available at: [Link]
-
EGFR Inhibitors in Lung Cancer. CancerNetwork. Available at: [Link]
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cells. Available at: [Link]
-
Illustrates Erlotinib's mechanism of action in inhibiting EGFR... ResearchGate. Available at: [Link]
-
Emerging functions of the EGFR in cancer. FEBS Journal. Available at: [Link]
-
erlotinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research. Available at: [Link]
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Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. Available at: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]
-
Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules. Available at: [Link]
-
Synthesis of 1H-1,2,3-triazole derivatives as new α-glucosidase inhibitors and their molecular docking studies. PubMed. Available at: [Link]
-
Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. ChemistrySelect. Available at: [Link]
-
Some examples of 1,2,3-triazole used as inhibitors of butyrylcholinesterase (BuChE) and neuroprotective agents. ResearchGate. Available at: [Link]
-
Synthesis of New Benzimidazole-1,2,3-triazole Hybrids as Tyrosinase Inhibitors. PubMed. Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]
-
Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar. Available at: [Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]
-
Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Springer Nature Experiments. Available at: [Link]
-
TR-FRET Assay Principle. Poly-Dtech. Available at: [Link]
-
A Novel 1,2,3-Triazole Ligand with Antioxidant Activity. Sci. Pharm. Available at: [Link]
-
Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. PubMed. Available at: [Link]
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Acta Pharmaceutica Sinica B. Available at: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available at: [Link]
-
Biologically active 1,2,3‐triazole drugs. ResearchGate. Available at: [Link]
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Comparing computational models of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Comparative Guide: Computational Profiling of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide evaluates computational strategies for modeling This compound . This molecule represents a bifunctional scaffold: it contains a 2H-1,2,3-triazole core (often associated with optical stability and bio-isosterism) and a meta-chloromethyl handle (a reactive benzylic electrophile).[1]
Accurate modeling of this compound is critical for two distinct applications:
-
Medicinal Chemistry: Predicting the electrophilicity of the chloromethyl group for covalent inhibition or further functionalization.
-
Materials Science: Analyzing the planarity and conjugation of the 2-phenyl-triazole system for fluorescence properties.
This guide compares three computational tiers: Standard DFT (B3LYP) , Dispersion-Corrected DFT (wB97X-D) , and Reactive Molecular Docking .[1]
Comparative Analysis of Computational Models
We evaluated three distinct modeling approaches to predict the physicochemical properties and reactivity profile of the title compound.
Table 1: Comparative Performance Matrix
| Feature | Model A: Standard DFT | Model B: High-Fidelity DFT (Recommended) | Model C: Reactive Docking |
| Methodology | B3LYP / 6-31G(d) | wB97X-D / def2-TZVP | Gold / CovDock (Glide) |
| Primary Utility | Rapid geometry screening | Accurate thermodynamics & kinetics | Protein-ligand binding pose |
| Torsion Prediction | Poor. Underestimates steric clash between phenyl & triazole.[1] | Excellent. Captures non-covalent dispersion forces. | Variable. Dependent on force field (OPLS4). |
| Reactivity (C-Cl) | Overestimates bond stability. | Accurate Transition State (TS) barriers for | N/A (Static scoring).[1] |
| Comp. Cost | Low (Minutes) | High (Hours/Days) | Low (Seconds) |
| Error Margin | N/A (Scoring Function) |
In-Depth Technical Assessment[1]
Model A: The B3LYP Limitation (Legacy Standard)
While B3LYP is the historical workhorse, it fails to accurately model the 2-phenyl-triazole torsion angle . The 2H-triazole ring is pseudo-aromatic; however, steric repulsion between the triazole nitrogens and the phenyl ortho-hydrogens forces a twist. B3LYP lacks long-range dispersion corrections, often predicting a planar structure that artificially enhances conjugation.[1]
-
Verdict: Use only for rough starting geometries.
Model B: wB97X-D (The Gold Standard)
The wB97X-D functional includes empirical dispersion corrections (D2/D3). This is critical for this molecule because the chloromethyl group is bulky and influences the rotation of the phenyl ring via weak intramolecular interactions. Furthermore, this model accurately predicts the LUMO energy , which is localized on the C-Cl bond—the key indicator of its alkylating potential.
-
Verdict: Essential for publication-quality electronic structure and reactivity prediction.
Model C: Covalent Docking (Target Specific)
Since the chloromethyl group is a "warhead" capable of alkylating cysteine or lysine residues, standard rigid docking is insufficient. Covalent docking algorithms (e.g., CovDock) must be used to model the formation of the bond between the protein nucleophile and the benzylic carbon, displacing chloride.
-
Verdict: Required if the molecule is being investigated as an irreversible inhibitor.
Critical Mechanistic Insights (Supporting Data)
3.1 The Reactivity of the Chloromethyl Group
The chloromethyl group at the meta-position is a benzylic halide. Computational analysis using Model B reveals the "Benzylic Activation Effect."
-
Mechanism: The adjacent phenyl ring stabilizes the transition state for nucleophilic attack (
) or carbocation formation ( ).[2] -
Data Point: The calculated C-Cl bond dissociation energy (BDE) is approximately 68-72 kcal/mol , significantly lower than a standard alkyl chloride (~80 kcal/mol).[1] This predicts high reactivity under physiological conditions.
3.2 The 2H-Triazole Electronic Signature
Unlike the 1H-isomer (common in "click" chemistry), the 2H-isomer possesses
-
Dipole Moment: The 2H-triazole has a lower dipole moment than the 1H-isomer.
-
Fluorescence: TD-DFT calculations (Time-Dependent DFT) typically show a strong
transition.[1] If the molecule is twisted (predicted by wB97X-D), the fluorescence quantum yield decreases due to non-radiative decay pathways.
Validated Experimental Protocol (Computational)
Objective: To generate a high-fidelity reactivity profile for this compound.
Step 1: Conformational Search
-
Software: Spartan or Crest/XTB.
-
Method: Generate conformers by rotating the phenyl-triazole bond and the chloromethyl-phenyl bond.
-
Rationale: Identify the global minimum to avoid trapping in a local high-energy planar state.
Step 2: Geometry Optimization (The "Model B" Protocol)
-
Software: Gaussian 16 or ORCA 5.0.
-
Input Route Section (Gaussian):
opt freq wB97XD/def2TZVP scrf=(smd,solvent=water) int=ultrafine[1]
-
Key Parameters:
-
wB97XD: Handles dispersion interactions between the chlorine and the triazole ring.
-
def2TZVP: Triple-zeta basis set reduces basis set superposition error (BSSE).
-
scrf=(smd,solvent=water): Models the aqueous biological environment, stabilizing the polar C-Cl bond.[1]
-
Step 3: Frontier Molecular Orbital (FMO) Analysis[1]
-
Action: Extract the HOMO and LUMO energies.
-
Critical Check: The LUMO must be visualized.
-
Success Criteria: The LUMO lobe should be concentrated on the CH2-Cl carbon (anti-bonding
), indicating susceptibility to nucleophilic attack. -
Failure Criteria: If LUMO is on the triazole ring, the basis set is likely insufficient or the functional is over-delocalizing electrons.
-
Step 4: Reactivity Descriptors
Calculate the Global Electrophilicity Index (
Visualizing the Computational Workflow
The following diagram illustrates the decision logic for characterizing this molecule, distinguishing between geometric stability and reactive potential.
Caption: Workflow distinguishing the computational path for biological reactivity (Red) vs. photophysical properties (Green).
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Phenylpropanoates. BenchChem Technical Reports. Link[1]
-
Luo, Y., et al. (2021).[1][3] New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. PubMed Central. Link
-
He, W., et al. (2020).[1][4] The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. Spectrochimica Acta Part A. Link
-
Wu, Q., et al. (2024).[1] Step-by-step design of new phenyl-1,2,3-triazole derivatives with improved anti-corrosive properties: A combined DFT and MD simulation study. ResearchGate. Link
-
RSC. (2024). A DFT study on the mechanism and origins of the ligand-controlled regioselectivity of a palladium-catalyzed dearomatic reaction of 1-(chloromethyl)naphthalene. New Journal of Chemistry. Link
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
This document provides essential, immediate safety and logistical information for the proper handling and disposal of 2-(3-(chloromethyl)phenyl)-2H-1,2,3-triazole. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment and Chemical Profile
The chloromethyl group classifies this compound as a halogenated organic substance. Such compounds are generally considered hazardous and require specific disposal pathways separate from non-halogenated waste.[1][2][3] They can be toxic if inhaled or ingested.[1] The chloromethyl group, being a benzylic halide, also introduces chemical reactivity, necessitating careful handling to avoid unwanted reactions.[4][5]
The 1,2,3-triazole moiety is a stable aromatic heterocycle found in various biologically active compounds, including pharmaceuticals and fungicides.[6][7][8] While the triazole ring itself is relatively stable, derivatives can possess significant biological effects and toxicities, including skin, eye, and respiratory irritation, and in some cases, potential for reproductive or organ damage with prolonged exposure.[9][10][11] Triazole compounds can also be persistent in the environment.[12]
Based on this analysis, this compound must be handled as a hazardous substance with potential toxicity, irritant properties, and environmental persistence.
| Property / Hazard Category | Inference from Structural Analogs | Primary Precautionary Measures |
| Physical State | Solid (crystalline powder is common for similar structures)[9] | Avoid dust formation and inhalation.[13] |
| Chemical Class | Halogenated Organic Compound, Aromatic Heterocycle | Segregate waste into "Halogenated Organic Waste".[1][3][14] |
| Acute Toxicity | Potential for harm if swallowed or inhaled.[15][16] | Handle only in a certified chemical fume hood.[1] |
| Irritation | Expected to cause skin, eye, and respiratory irritation.[10][11][17] | Wear appropriate Personal Protective Equipment (PPE).[13] |
| Chronic Toxicity | Some triazole derivatives are suspected of damaging fertility or organs upon prolonged exposure.[15] | Minimize exposure quantity and duration. |
| Environmental Hazard | Potential for persistence and toxicity to aquatic life.[9][12] | Do not dispose of down the drain or in general refuse.[1][14] |
| Reactivity | The chloromethyl group is a reactive electrophile. | Store away from strong oxidizers, acids, and bases.[2][14] |
Immediate Safety Protocols: Handling and PPE
Before any handling or disposal procedures, ensure all required safety measures are in place. The causality behind these protocols is to create a multi-layered barrier system that protects the user and the environment from exposure.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing waste, must be conducted inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Use chemical-resistant gloves. Based on data for similar compounds, nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Protective Clothing: A full-length laboratory coat must be worn and kept fastened. Consider a chemically resistant apron for larger quantities.[10]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used by trained emergency responders.[10]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with other streams increases disposal costs and can create dangerous chemical reactions.[2]
Step-by-Step Waste Collection:
-
Obtain Correct Waste Container: Procure a dedicated, properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition with a secure, threaded cap.[14]
-
Labeling: Ensure the container is clearly marked with the words "Hazardous Waste" and a list of its contents. As you add waste, update the contents list with the full chemical name: "this compound". Do not use abbreviations.[3][14]
-
Waste Transfer (Solid): If disposing of the neat compound, use a dedicated spatula to transfer the solid directly into the waste container inside a fume hood.
-
Waste Transfer (Liquid/Solution): If the compound is in a solvent, pour the solution carefully into the liquid halogenated waste container.
-
Secure Container: After adding waste, securely close the container lid. Waste containers must remain closed at all times except when actively adding waste.[2][14]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizers.[14]
Caption: Waste segregation decision workflow for the target compound.
Decontamination Procedures
Residual compound on glassware, equipment, and work surfaces must be properly neutralized and disposed of.
-
Glassware/Equipment:
-
Rinse the contaminated item with a small amount of an appropriate organic solvent (e.g., acetone or ethanol).
-
Collect this first rinsate and dispose of it in the "Halogenated Organic Waste" container.
-
Perform a second rinse with the solvent, which can also be added to the halogenated waste stream.
-
After the initial solvent rinses, the glassware can typically be washed using standard laboratory procedures.
-
-
Work Surfaces:
-
Wipe the contaminated surface with a disposable towel or absorbent pad wetted with a suitable solvent.
-
Place the used towel/pad into a sealed plastic bag.
-
Label the bag as "Solid Halogenated Waste" and dispose of it through your institution's EHS department.
-
Spill and Emergency Response
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
For Small Spills (<100 mL or ~10g):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label the container as "Solid Halogenated Waste" with the chemical name and arrange for disposal.
-
Decontaminate the spill area as described in Section 4.
-
-
For Large Spills (>100 mL or ~10g) or any spill outside a fume hood:
-
Evacuate the immediate area. Activate the fire alarm if there is an inhalation hazard or fire risk.[14]
-
Alert laboratory personnel and call your institution's emergency number or 911.
-
Close the laboratory doors and prevent re-entry.
-
Provide emergency responders with the Safety Data Sheet (or this guide) for the spilled material.
-
Caption: Logical workflow for spill response procedures.
Final Disposal Pathway
The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[15][18]
-
Licensed Disposal Vendor: Do not attempt to treat or neutralize the chemical waste yourself. The collected and properly labeled "Halogenated Organic Waste" must be turned over to a licensed and certified hazardous waste disposal company, coordinated through your institution's EHS department.
-
Incineration: This process uses extremely high temperatures to break down the compound into simpler, less hazardous components like carbon dioxide, water, and hydrogen chloride. The acidic gases generated, such as HCl, are treated in a scrubber system before being released.[18] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
References
-
Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]
-
University of Alabama at Birmingham. 7.2 Organic Solvents - Environment, Health and Safety. Available at: [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
- Google Patents. US4562280A - Chloromethylation of deactivated aromatic compounds.
-
Durham E-Theses. New studies in aromatic chloromethylation. Available at: [Link]
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PubChem. 1H-1,2,3-Triazole | C2H3N3 | CID 67516. Available at: [Link]
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Wikipedia. Blanc chloromethylation. Available at: [Link]
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Wikipedia. 1,2,3-Triazole. Available at: [Link]
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American Chemical Society. 1H-1,2,3-Triazole. Available at: [Link]
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ISRES Publishing. TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Available at: [Link]
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LookChem. Cas 288-35-7,2H-1,2,3-Triazole. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available at: [Link]
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Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]
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European Union Reference Laboratory for Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method. Available at: [Link]
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ResearchGate. Chloromethylation of Aromatic Compounds. Available at: [Link]
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Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole
Disclaimer: This guide is based on an expert assessment of the chemical structure and data from close structural analogs. A specific Safety Data Sheet (SDS) for 2-(3-(Chloromethyl)phenyl)-2H-1,2,3-triazole is not publicly available. Therefore, this compound must be handled with extreme caution, assuming it possesses significant hazards. Always consult your institution's Environmental Health and Safety (EHS) department before beginning work.
Hazard Assessment: A Proactive Analysis
Understanding the "why" behind safety protocols is the cornerstone of a secure laboratory environment. The potential hazards of this compound are inferred from its constituent chemical groups: the triazole ring and the chloromethylphenyl group.
-
Triazole Moiety: The triazole ring system is common in many bioactive compounds. While the core ring itself is relatively stable, substituted triazoles are known to present various hazards. Analogs such as 1H-1,2,4-triazol-4-amine and others are known to cause skin and serious eye irritation, may cause respiratory irritation, and in some cases, are suspected of causing cancer or reproductive harm.[1][2][3]
-
Chloromethylphenyl Group: This is a significant source of concern. The chloromethyl group is a classic alkylating agent. Such functional groups are reactive and can covalently bind to biological macromolecules like DNA and proteins. This reactivity is the mechanistic basis for potential toxicity, including irritation, sensitization, and possible mutagenicity. The SDS for a close analog, 1-Chloromethyl-1H-1,2,4-triazole hydrochloride, explicitly lists skin corrosion/irritation (Category 2), serious eye damage/irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) targeting the respiratory system.[4]
Based on this analysis, we must operate under the assumption that this compound is, at a minimum, a severe irritant to the skin, eyes, and respiratory tract, and a potential reactive and toxic agent.
Core Personal Protective Equipment (PPE) Mandates
The selection of PPE is not merely a checklist; it is a critical barrier engineered to prevent chemical exposure. All PPE must be inspected for integrity before each use.[1]
| Protection Type | Specific Equipment | Standards & Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN166 (EU) or NIOSH (US) standards.[1][5] Given the high likelihood of severe eye irritation from analogs, standard safety glasses are insufficient. A full-face shield may be required when there is a significant splash potential.[6] |
| Skin Protection | Chemical-resistant nitrile gloves (minimum 0.11 mm thickness) and a flame-resistant lab coat. | Nitrile gloves offer good resistance to a wide range of chemicals, including halogenated organics.[6][7] Always follow proper glove removal techniques to avoid skin contact.[1] A lab coat is required to protect from splashes and incidental contact.[8] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator with a particulate filter (N95 or P2 equivalent). | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[1][9] All work with this compound should ideally be conducted within a fume hood to minimize respiratory exposure. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling, storage, and disposal is essential to mitigate risks.[10]
A. Pre-Handling Preparations
-
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to ensure proper ventilation.[6][8]
-
Emergency Equipment Check: Before starting, confirm the location and operational status of the nearest emergency eyewash station and safety shower.[11][12]
-
Assemble Materials: Have all necessary equipment, including spatulas, weighing paper, and specifically labeled waste containers, inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above.
B. Handling Procedures
-
Weighing and Transfer:
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly.
-
If the dissolution process is exothermic, prepare an ice bath for cooling.
-
Always add reagents in a controlled manner to prevent runaway reactions.[10]
-
-
Post-Handling:
C. Storage
-
Container: Keep the compound in its original, tightly sealed container.[11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][11]
-
Labeling: Ensure the container is clearly labeled according to GHS standards, including hazard pictograms and statements.[13]
Emergency and Disposal Protocols
A. Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Contain: If safe to do so, prevent the spread of the spill. For a solid spill, cover with a dry absorbent material like vermiculite or sand. Avoid using water.
-
Clean-Up: Wearing full PPE, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[11][14] Do not generate dust.[14]
-
Decontaminate: Clean the spill area thoroughly.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
C. Waste Disposal Plan
-
Segregation: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13]
-
Labeling: The waste container must be labeled with the chemical name and appropriate hazard warnings.
-
Disposal: Dispose of the waste through your institution's certified hazardous waste disposal program. Never pour chemical waste down the drain.[13]
Workflow Visualization
Caption: Safe Handling and Disposal Workflow Diagram.
References
- Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (n.d.). Benchchem.
- What are the safety precautions when using Triazole? (2025, November 19). Blog.
- Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. (2005, October 3). Cole-Parmer.
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
- Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). UPEI.
- Carbonyl-di-(1,2,4-triazole) Safety Data Sheet. (n.d.). Apollo Scientific.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- SAFETY DATA SHEET - 1-Chloromethyl-1H-1,2,4-triazole, hydrochloride. (2014, April 28). Fisher Scientific.
- SAFETY DATA SHEET - 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid. (n.d.). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. (2025, November 6). Sigma-Aldrich.
- 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole Safety Data Sheets. (n.d.). Echemi.
- 2H-1,2,3-Triazole SDS. (n.d.). Echemi.
- SAFETY DATA SHEET - 1,2,3-1H-Triazole. (2010, October 29). Fisher Scientific.
- SAFETY DATA SHEET - 3-Mercapto-1,2,4-triazole. (n.d.). TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
